![molecular formula C25H26N4O6S2 B2633266 Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-26-7](/img/structure/B2633266.png)
Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H26N4O6S2 and its molecular weight is 542.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and characterization of novel compounds derived from piperazine and other structural components related to the queried chemical. For instance, Sharma et al. (2014) synthesized a series of novel derivatives starting from carbazole, which demonstrated significant antibacterial, antifungal, and anticancer activities, indicating the potential of such compounds in the development of new therapeutic agents Sharma, D., Kumar, N., & Pathak, D. (2014). Journal of The Serbian Chemical Society.
Antibacterial and Antifungal Activities
Another study by Rajkumar et al. (2014) on piperazine derivatives revealed that these synthesized compounds showed excellent antibacterial and antifungal activities, suggesting their use as antimicrobial agents in medical research Rajkumar, R., Kamaraj, A., & Krishnasamy, K. (2014). Journal of Saudi Chemical Society.
Mycobacterium Tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against tuberculosis, highlighting the potential application of such chemical structures in developing treatments for bacterial infections Jeankumar, V. U., Renuka, J., Santosh, P., et al. (2013). European Journal of Medicinal Chemistry.
Antimicrobial Activity Screening
Research into the synthesis and antimicrobial evaluation of new pyridine derivatives, which may share structural characteristics with the queried compound, has also been conducted. Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, demonstrating considerable antibacterial activity and offering a basis for the development of novel antimicrobial agents Patel, N. B., & Agravat, S. N. (2009). Chemistry of Heterocyclic Compounds.
Neuroprotective Therapeutic Approach
Furthermore, Lecanu et al. (2010) synthesized and evaluated a novel compound for its neuroprotective properties, suggesting the potential of piperazine derivatives in treating neurodegenerative diseases like Alzheimer's Lecanu, L., Tillement, L., McCourty, A., et al. (2010). Medicinal Chemistry (Shariqah (United Arab Emirates)).
properties
IUPAC Name |
ethyl 4-[4-[(5-acetyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S2/c1-3-35-25(32)28-13-15-29(16-14-28)37(33,34)20-11-9-19(10-12-20)23(31)27-24-26-21(22(36-24)17(2)30)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRZJFMLDLSYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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